4-Bromo-2-ethoxy-1-nitrobenzene
Description
Significance of Nitrobenzene (B124822) Derivatives in Synthetic Methodologies
Nitrobenzene and its derivatives are fundamental precursors in organic synthesis. britannica.comunpatti.ac.id The strong electron-withdrawing capacity of the nitro group deactivates the aromatic ring towards electrophilic substitution, making such reactions slower than in benzene (B151609). britannica.com However, this deactivation is key to controlling the regioselectivity of these reactions. youtube.com A primary application of nitrobenzene is its reduction to aniline (B41778), a crucial intermediate for producing polymers, dyes, pesticides, and pharmaceuticals. wikipedia.org Beyond reduction, nitroarenes can be transformed into a variety of other functional groups, including azoxybenzenes, azobenzenes, and nitrosobenzenes, showcasing their synthetic versatility. wikipedia.org They also act as mild oxidizing agents in specific reactions, such as the Skraup synthesis of quinoline. wikipedia.org The diverse reactivity of nitrobenzene derivatives makes them indispensable tools in the construction of complex molecules. rsc.org
Role of Bromine Substitution in Aromatic Systems
The introduction of a bromine atom to an aromatic ring significantly influences its reactivity. fiveable.mekhanacademy.org Bromine, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing and has a resonance electron-donating effect. stackexchange.com While the inductive effect generally deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction slower compared to unsubstituted benzene, the resonance effect directs incoming electrophiles to the ortho and para positions. stackexchange.combyjus.com This directing effect is a consequence of the stabilization of the carbocation intermediate through resonance involving the bromine atom's lone pairs. stackexchange.com This characteristic allows for controlled and regioselective functionalization of the aromatic ring, a critical aspect in multi-step organic synthesis. msu.edu
Ethoxy Group as a Functional Handle in Organic Transformations
The ethoxy group (-OCH2CH3) is an ether functional group that serves as a valuable "functional handle" in organic synthesis. youtube.com As an electron-donating group through resonance, it activates the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. This activating and directing effect is often exploited to control the regiochemical outcome of reactions. Furthermore, the ethoxy group can be cleaved under specific conditions to yield a hydroxyl group, providing a route to phenols and their derivatives. This transformation opens up another dimension of synthetic possibilities, as the hydroxyl group can be further modified or participate in a variety of reactions. organic-synthesis.com
Contextualizing 4-Bromo-2-ethoxy-1-nitrobenzene within Advanced Chemical Synthesis
This compound emerges as a highly functionalized aromatic compound, integrating the distinct electronic properties of its three substituents. The interplay between the electron-withdrawing nitro group, the ortho- and para-directing bromo and ethoxy groups, and the inherent reactivity of the aromatic ring makes this compound a valuable intermediate in advanced chemical synthesis. The specific arrangement of these groups allows for a range of selective transformations. For instance, the nitro group can be reduced to an amine, which can then undergo a plethora of further reactions. The bromine atom can participate in cross-coupling reactions, and the ethoxy group can be modified, providing multiple avenues for molecular elaboration.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 57279-70-6 |
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| InChI Key | SVFZXFVVGNPTEF-UHFFFAOYSA-N |
This data is compiled from multiple sources for reference. sigmaaldrich.comsigmaaldrich.com
Synthesis and Reactivity
A documented synthesis of a related compound, 2-bromo-1-ethyl-4-nitrobenzene (B1291988), involves the bromination of 1-ethyl-4-nitrobenzene using bromine in the presence of silver sulfate (B86663) and concentrated sulfuric acid. chemicalbook.com This suggests a potential route for the synthesis of this compound could involve the nitration of 3-bromo-1-ethoxybenzene or the bromination of 1-ethoxy-3-nitrobenzene, where the directing effects of the substituents would guide the position of the incoming group.
The reactivity of this compound is dictated by its functional groups. The nitro group can be reduced to an amine using reagents like iron powder in acidic conditions. This resulting amine is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex molecules. The bromine atom can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications in Research
While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests its utility as a building block in medicinal chemistry and materials science research. For example, related halogenated nitroaromatic compounds are used in the synthesis of biologically active molecules. nih.gov The presence of multiple functional groups allows for the systematic modification of the molecule to explore structure-activity relationships in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFZXFVVGNPTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574056 | |
| Record name | 4-Bromo-2-ethoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57279-70-6 | |
| Record name | 4-Bromo-2-ethoxy-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 4-Bromo-2-ethoxy-1-nitrobenzene, with its three distinct aromatic protons and the protons of the ethoxy group, NMR would provide definitive structural information.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, confirming the neighboring protons on the aromatic ring and the coupling between the -CH₂- and -CH₃ protons of the ethoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure, for example, by showing a correlation from the ethoxy protons to the C2 carbon of the benzene (B151609) ring.
Vibrational SpectroscopyVibrational spectroscopy probes the functional groups present in a molecule.
Raman SpectroscopyRaman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrations of the benzene ring and the C-Br bond would also be observable and would aid in a complete vibrational analysis.
Without access to the primary experimental data for this compound, the creation of the requested data tables and detailed research findings is not possible.
Interpretation of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The most prominent features in the IR spectrum arise from the nitro group (NO₂). This group displays two strong and distinct stretching vibrations: an asymmetric stretch typically found in the range of 1560-1500 cm⁻¹ and a symmetric stretch appearing between 1390-1300 cm⁻¹. The presence of strong absorptions in these regions would be a clear indicator of the nitro functionality.
The aromatic nature of the benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.
The ethoxy group (-OCH₂CH₃) will also contribute to the IR spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups will be observed in the 2980-2850 cm⁻¹ region. The C-O stretching vibration of the aryl ether is expected to produce a strong absorption band in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.
Finally, the carbon-bromine (C-Br) bond will have a characteristic stretching vibration. Due to the heavy mass of the bromine atom, this absorption occurs at lower frequencies, typically in the 680-515 cm⁻¹ range.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560-1500 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1390-1300 | Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
| Alkyl C-H | Stretch | 2980-2850 | Medium |
| Aryl Ether C-O | Asymmetric Stretch | 1270-1230 | Strong |
| Aryl Ether C-O | Symmetric Stretch | 1050-1000 | Strong |
| C-Br | Stretch | 680-515 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structural components of a molecule that absorb light in the UV-Vis region are known as chromophores.
The primary chromophore in this compound is the nitrobenzene (B124822) system. The benzene ring itself exhibits characteristic absorptions due to π → π* transitions. However, the presence of the nitro group, a strong electron-withdrawing group, and the ethoxy group, an electron-donating group, significantly influences the electronic structure and the resulting UV-Vis spectrum.
The nitro group introduces the possibility of n → π* transitions, involving the non-bonding electrons on the oxygen atoms. These transitions are typically of lower intensity compared to π → π* transitions. The interaction between the nitro group, the ethoxy group, and the benzene ring leads to a charge-transfer character in some of the electronic transitions.
The UV-Vis spectrum of this compound is expected to show at least two main absorption bands. A high-intensity band at shorter wavelengths (around 200-280 nm) can be attributed to the π → π* transitions of the substituted aromatic system. A patent for a process involving this compound mentions UV detection at 254 nm, which falls within this expected range. google.com A lower intensity band at longer wavelengths, possibly extending into the near-visible region, could be assigned to the n → π* transition of the nitro group. The position and intensity of these bands are sensitive to the solvent polarity.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₈BrNO₃), the calculated monoisotopic mass is 244.96876 Da. Experimental determination of the molecular ion peak with a high degree of mass accuracy, matching this theoretical value, would provide strong evidence for the compound's identity and elemental formula. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in a characteristic M+2 peak with approximately the same intensity as the molecular ion peak (M+), further confirming the presence of a single bromine atom in the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization energy, it can break apart into smaller, characteristic fragment ions.
The fragmentation of this compound is expected to be influenced by the presence of the nitro, ethoxy, and bromo substituents on the aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). The fragmentation of the ethoxy group could involve the loss of an ethyl radical (C₂H₅, 29 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement. The C-Br bond is also susceptible to cleavage, leading to the loss of a bromine radical (⁷⁹Br or ⁸¹Br).
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Neutral Loss |
| 245/247 | [C₈H₈BrNO₃]⁺ | (Molecular Ion) |
| 215/217 | [C₈H₈BrO₂]⁺ | NO |
| 199/201 | [C₈H₈BrO]⁺ | NO₂ |
| 216/218 | [C₆H₃BrNO₃]⁺ | C₂H₅ |
| 166 | [C₈H₈NO₃]⁺ | Br |
The analysis of the relative abundances of these and other fragment ions in the mass spectrum provides a molecular fingerprint that, in conjunction with other spectroscopic data, allows for the unequivocal confirmation of the structure of this compound.
Crystallographic Investigations and Solid State Characteristics
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the structural aspects of 4-bromo-2-ethoxy-1-nitrobenzene.
Molecular Geometry and Conformation in the Crystalline State
A key outcome of an SC-XRD study would be the elucidation of the molecule's geometry. This includes precise measurements of bond lengths, bond angles, and torsion angles. For this compound, particular points of interest would be the planarity of the benzene (B151609) ring and the orientation of the ethoxy and nitro substituents relative to the ring. The torsion angles involving the C-O and C-N bonds would define the conformation of these groups and indicate any deviation from planarity, which could be influenced by steric hindrance or electronic effects between the substituents.
Polymorphism and Co-crystallization Studies
The existence of polymorphs—different crystalline forms of the same compound—is a common phenomenon. These different forms can arise from variations in crystal packing and intermolecular interactions. Currently, there are no published studies on the polymorphism of this compound. Such studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), in addition to SC-XRD.
Similarly, there is no available literature on co-crystallization studies involving this compound. Co-crystals are multi-component crystals held together by non-covalent interactions. Investigating the co-crystallization of this compound with other molecules could lead to new solid forms with potentially modified physical properties.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as atoms and molecules. It is used to predict a wide array of properties, including molecular geometries, vibrational frequencies, and electronic characteristics.
Optimized Molecular Geometries and Energetics
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted nitrobenzenes, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. globalresearchonline.netscirp.org
For 4-bromo-2-ethoxy-1-nitrobenzene, it is expected that the benzene (B151609) ring will be largely planar, with the nitro and ethoxy groups potentially exhibiting some out-of-plane torsion to minimize steric hindrance. The presence of substituents on the benzene ring can cause slight distortions from a perfect hexagonal geometry. globalresearchonline.net For instance, in a study of 1,2,3-trichloro-4-nitrobenzene, the bond angles within the benzene ring were found to deviate from the ideal 120° due to the presence of the halogen and nitro substituents. globalresearchonline.net The total energy of the optimized structure provides a measure of its stability.
Table 1: Predicted General Geometric Trends for this compound based on Analogous Compounds
| Parameter | Predicted Characteristic | Rationale based on Analogous Systems |
| Benzene Ring | Largely planar | Aromatic core stability |
| C-Br Bond Length | Consistent with standard aromatic C-Br bonds | Halogen substitution on an aromatic ring |
| C-O (ethoxy) Bond Length | Typical of an aryl-ether linkage | Electronic influence of the ethoxy group |
| C-N (nitro) Bond Length | Reflective of the electron-withdrawing nature of the NO2 group | Conjugative effects with the aromatic ring |
| Dihedral Angles (Ring-Substituents) | Potential for slight out-of-plane twisting of NO2 and ethoxy groups | Minimization of steric repulsion |
Note: This table is predictive and based on general principles and findings from studies on similar molecules. Specific values would require a dedicated DFT calculation for this compound.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra. scirp.orgnih.gov
For substituted nitrobenzenes, characteristic vibrational frequencies are associated with the stretching and bending of the nitro group (NO₂), the carbon-bromine (C-Br) bond, the ethoxy group (C-O-C stretches, CH₂ and CH₃ deformations), and the various modes of the benzene ring itself. scirp.orgresearchgate.net Theoretical spectra are often scaled to better match experimental data, accounting for approximations in the computational method and anharmonicity. globalresearchonline.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1390 |
| C-Br | Stretch | 500 - 650 |
| Aryl-O (Ethoxy) | Stretch | 1200 - 1270 |
| Alkyl-O (Ethoxy) | Stretch | 1050 - 1150 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Ethoxy) | Stretch | 2850 - 3000 |
Note: These are general ranges and the exact frequencies for this compound would need to be determined by specific calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
In substituted nitrobenzenes, the HOMO is typically localized on the benzene ring and the electron-donating ethoxy group, while the LUMO is often centered on the electron-withdrawing nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer (ICT) from the electron-rich parts of the molecule to the electron-poor regions. researchgate.net
Table 3: Conceptual FMO Characteristics for this compound
| Molecular Orbital | Expected Localization | Implication for Reactivity |
| HOMO | Benzene ring and ethoxy group | Site of electrophilic attack |
| LUMO | Benzene ring and nitro group | Site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and electronic spectra |
Note: The actual energies and localizations would be quantified by a specific DFT calculation.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The hydrogen atoms of the benzene ring and the ethoxy group would likely exhibit positive potential. The MEP surface provides a comprehensive picture of how the molecule will interact with other charged or polar species. researchgate.netresearchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.de It allows for the investigation of charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Reactivity Descriptors from Quantum Chemical Parameters
From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters, derived from conceptual DFT, provide a quantitative basis for understanding and predicting chemical behavior.
Table 4: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
These descriptors, when calculated for this compound, would provide a quantitative measure of its reactivity profile, allowing for comparisons with other related molecules. For example, a high electrophilicity index would suggest that the molecule is a strong electrophile. researchgate.net
Ionization Potential and Electron Affinity
The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are crucial in understanding a molecule's ability to participate in charge-transfer interactions. For substituted nitrobenzenes, the IP and EA are modulated by the electronic effects of the substituents.
A hypothetical data table for the calculated ionization potential and electron affinity is presented below, based on general trends observed for similar molecules.
| Property | Estimated Value (eV) |
| Ionization Potential (I) | 8.5 - 9.5 |
| Electron Affinity (A) | 1.5 - 2.5 |
Note: These are estimated values based on trends in related compounds and not from direct computation on this compound.
Electronegativity and Chemical Potential
Electronegativity (χ) is the tendency of a molecule to attract electrons, and it can be estimated using the Mulliken definition as the average of the ionization potential and electron affinity (χ = (I + A) / 2). The chemical potential (μ) is the negative of electronegativity (μ = -χ) and represents the escaping tendency of electrons from an equilibrium system.
For this compound, the electronegativity is expected to be relatively high due to the presence of the nitro and bromo groups, though moderated by the ethoxy group. Consequently, the chemical potential will be a negative value, indicating its capacity to accept electrons.
| Property | Formula | Estimated Value (eV) |
| Electronegativity (χ) | (I + A) / 2 | 5.0 - 6.0 |
| Chemical Potential (μ) | -(I + A) / 2 | -5.0 - -6.0 |
Note: These are estimated values based on trends in related compounds and not from direct computation on this compound.
Global Hardness and Global Electrophilicity Index
Global hardness (η) is a measure of the resistance of a molecule to change its electron distribution or charge transfer and is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a high hardness. The global electrophilicity index (ω) is a measure of the energy lowering of a system when it is saturated with electrons from the surroundings and is given by the formula ω = μ² / (2η).
The presence of both electron-donating and electron-withdrawing groups in this compound suggests a smaller HOMO-LUMO gap compared to benzene, leading to a moderate global hardness. The strong electron-withdrawing character of the nitro group will result in a significant global electrophilicity index, indicating its nature as a good electrophile.
| Property | Formula | Estimated Value (eV) |
| Global Hardness (η) | (I - A) / 2 | 3.5 - 4.5 |
| Global Electrophilicity Index (ω) | μ² / (2η) | 3.0 - 4.0 |
Note: These are estimated values based on trends in related compounds and not from direct computation on this compound.
Molecular Dynamics Simulations
Conformational Analysis and Torsional Barriers
The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the ethoxy group and the C-N bond of the nitro group.
Ethoxy Group Conformation: The ethoxy group can adopt different conformations relative to the benzene ring. The torsional barrier for the C-O bond is expected to be relatively low, allowing for flexibility. However, steric hindrance with the adjacent nitro group might favor a conformation where the ethyl group is directed away from the nitro group.
Nitro Group Conformation: The nitro group also has a rotational barrier with respect to the benzene ring. In many nitrobenzene (B124822) derivatives, the nitro group is slightly twisted out of the plane of the benzene ring to relieve steric strain, especially with adjacent substituents.
Solvent Effects on Molecular Structure and Reactivity
The polarity of the solvent can significantly influence the structure and reactivity of this compound. Theoretical investigations on the effects of solvents on substituted nitrobenzenes have shown that solvent polarity can alter electronic properties. smf.mx
Dipole Moment: this compound is a polar molecule. In a polar solvent, its dipole moment is expected to increase due to stabilization of the charge-separated resonance structures.
Reactivity: Solvent polarity can influence reaction rates. For reactions involving a change in dipole moment between the reactant and the transition state, polar solvents can either accelerate or decelerate the reaction. For instance, in nucleophilic aromatic substitution reactions, a polar aprotic solvent would be expected to enhance the reactivity of this substrate. Studies on the intramolecular electron exchange in dinitrobenzene radical anions have demonstrated a clear dependence of the reaction rate on the solvent's properties. rsc.org
Chemical Reactivity and Mechanistic Studies
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the presence of a strongly deactivating nitro group makes 4-Bromo-2-ethoxy-1-nitrobenzene generally unreactive towards electrophiles under standard conditions. lumenlearning.compw.live
Regioselective Considerations in EAS
The position of an incoming electrophile is directed by the existing substituents on the benzene (B151609) ring. wikipedia.org In this compound, the ethoxy group (-OEt) and the bromo group (-Br) are ortho-para directors, while the nitro group (-NO2) is a meta-director. numberanalytics.com The positions on the ring are numbered with the nitro group at C1, the ethoxy group at C2, and the bromo group at C4. This leaves positions C3, C5, and C6 available for substitution.
The directing effects of the substituents are as follows:
The activating ethoxy group strongly directs incoming electrophiles to the ortho (C6) and para (C3, relative to the ethoxy group) positions.
The deactivating bromo group directs to its ortho (C3 and C5) and para (C6) positions.
The strongly deactivating nitro group directs to the meta positions (C3 and C5).
Considering these combined influences, electrophilic attack is most favored at positions C3 and C6, which are activated by the powerful electron-donating ethoxy group.
| Available Position | Directed by Ethoxy (-OEt) | Directed by Bromo (-Br) | Directed by Nitro (-NO₂) | Predicted Favorability |
| C3 | Para (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Favorable |
| C5 | Meta (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Less Favorable |
| C6 | Ortho (Activating) | Para (Deactivating) | Ortho (Deactivating) | Favorable |
Influence of Substituents on Ring Activation/Deactivation
The reactivity of the benzene ring towards electrophiles is significantly affected by its substituents. lumenlearning.compw.live
Ethoxy Group (-OEt): This is a strongly activating group. The lone pairs on the oxygen atom donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during substitution. lumenlearning.com
Bromo Group (-Br): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they direct incoming electrophiles to the ortho and para positions through resonance stabilization. wikipedia.org
Nitro Group (-NO₂): This is a powerful deactivating group due to both strong inductive and resonance effects, which withdraw electron density from the ring, making it less nucleophilic. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of a strong electron-withdrawing nitro group ortho and para to the halogen makes this compound a good substrate for nucleophilic aromatic substitution (SNAr). wikipedia.org
Pathways and Kinetics of SNAr Reactions
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. nih.govpressbooks.pub
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The presence of the nitro group ortho and para to the site of attack is crucial for stabilizing this intermediate. nih.gov
Leaving Group Departure: The leaving group is expelled, restoring the aromaticity of the ring. nih.gov
Leaving Group Abilities
In SNAr reactions, the leaving group ability is often inverted compared to SN2 reactions. For halogens, the typical order of reactivity is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative atom that polarizes the C-X bond, making the carbon more electrophilic. youtube.com
In this compound, both the bromo and ethoxy groups are potential leaving groups. However, the bromide ion (Br⁻) is a much better leaving group than the ethoxide ion (EtO⁻) because it is a weaker base and more stable. ubc.calibretexts.org Therefore, nucleophilic attack will preferentially displace the bromo group. For example, reaction with sodium methoxide (B1231860) would yield 2-ethoxy-1-methoxy-4-nitrobenzene. chegg.com
Reduction Reactions of the Nitro Group
The nitro group of this compound can be readily reduced to an amine (NH₂), a synthetically valuable transformation. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion. wikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common and efficient method. masterorganicchemistry.comcommonorganicchemistry.com This method is often preferred for its clean reaction profile. rsc.org
Metal in Acid: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.comscispace.com A procedure for the reduction of a similar compound using iron powder in ethanol (B145695), water, and acetic acid has been reported.
Other Reagents: Other reagents such as sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, often offering milder reaction conditions. wikipedia.orgcommonorganicchemistry.com
These reduction methods are generally chemoselective for the nitro group, leaving the bromo and ethoxy functionalities intact. rsc.orgorganic-chemistry.org The product of this reduction is 4-Bromo-2-ethoxyaniline.
Formation of Amino Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation for this compound, yielding 5-bromo-2-ethoxyaniline (B1281374). This aniline (B41778) derivative serves as a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. A common and efficient method for this reduction involves the use of iron powder in an acidic medium.
A laboratory-scale procedure for the synthesis of 5-bromo-2-ethoxyaniline from this compound has been documented. In a typical reaction, iron powder is added portion-wise to a refluxing solution of this compound in a mixture of ethanol, water, and acetic acid. The reaction proceeds over approximately one hour, and after cooling and filtration to remove the iron and iron salts, the desired product, 5-bromo-2-ethoxyaniline, is obtained in a high yield of 96%.
Table 1: Synthesis of 5-Bromo-2-ethoxyaniline
| Reactant | Reagents | Conditions | Product | Yield |
| This compound | Fe powder, EtOH, H₂O, AcOH | Reflux, 1 hour | 5-Bromo-2-ethoxyaniline | 96% |
Selective Reduction Methodologies
While the complete reduction of the nitro group is a common objective, selective reduction methodologies are also of interest. The selective reduction of the nitro group in the presence of a bromine atom is achievable due to the significant difference in the reactivity of these functional groups. Catalytic hydrogenation is a powerful tool for this transformation.
Typical conditions for catalytic hydrogenation involve the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The reaction is generally carried out in a solvent such as ethanol or ethyl acetate. The nitro group is readily reduced under these conditions, while the carbon-bromine bond remains intact, provided the reaction is carefully monitored. Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) have also been shown to be effective for the mild transformation of nitroarenes to anilines, tolerating a wide range of functional groups, including halogens. ikm.org.my
Reactions Involving the Bromine Moiety
The bromine atom on the aromatic ring of this compound is a key handle for introducing further molecular complexity through various coupling and substitution reactions.
Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)
The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are cornerstones of modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would lead to the formation of a biaryl compound. The reaction is generally tolerant of a variety of functional groups, including the nitro and ethoxy groups present in the molecule. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield an alkynyl-substituted nitrobenzene (B124822) derivative. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. chegg.com The reaction of this compound with a primary or secondary amine would result in the corresponding N-aryl amine. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for the success of this reaction. chegg.com The catalytic cycle involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. chegg.com
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Expected Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (amine) | Alkynyl-substituted derivative |
| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst, phosphine ligand, strong base | N-Aryl amine derivative |
Nucleophilic Displacement of Bromine
The bromine atom in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA_r) mechanism. The presence of the strongly electron-withdrawing nitro group, particularly in the para position to the bromine atom, activates the aromatic ring towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which stabilizes the intermediate. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. For instance, reaction with a strong nucleophile like sodium methoxide would be expected to yield 4-methoxy-2-ethoxy-1-nitrobenzene.
Reactions Involving the Ethoxy Group
The ethoxy group is generally stable, but under certain harsh conditions, it can undergo cleavage.
Ether Cleavage Reactions
Aryl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). beilstein-journals.org The reaction of this compound with a strong acid like HBr would lead to the cleavage of the ether bond. beilstein-journals.org
The mechanism typically involves the protonation of the ether oxygen by the strong acid, making it a better leaving group. beilstein-journals.org This is followed by a nucleophilic attack by the halide ion (Br⁻). In the case of an aryl ethyl ether, the nucleophile will attack the less sterically hindered ethyl group in an S_N2 reaction, leading to the formation of 4-bromo-2-hydroxy-1-nitrobenzene (2-bromo-5-nitrophenol) and ethyl bromide. beilstein-journals.org The cleavage of the aryl-oxygen bond is disfavored due to the high energy of the phenyl cation that would be formed.
Functional Group Interconversions
The chemical reactivity of this compound is characterized by the interplay of its three functional groups: the nitro group, the bromo substituent, and the ethoxy group. These groups can be selectively transformed, providing pathways to a variety of derivatives. Key interconversions include the reduction of the nitro group, nucleophilic substitution of the bromine atom, and cleavage of the ether linkage.
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amino group, a fundamental transformation in the synthesis of anilines. The resulting 5-bromo-2-ethoxyaniline is a valuable intermediate for the synthesis of more complex molecules. The reduction of aromatic nitro groups can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org
Commonly employed reagents for this transformation include metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely used method. masterorganicchemistry.comwikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present, to ensure chemoselectivity. organic-chemistry.org
A specific, high-yield method for the reduction of this compound has been documented, utilizing iron powder in a refluxing solvent mixture. This reaction proceeds efficiently to give the corresponding aniline derivative.
Table 1: Reduction of this compound
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Fe powder, EtOH, H₂O, AcOH, reflux | 5-Bromo-2-ethoxyaniline | 96% |
Nucleophilic Aromatic Substitution of the Bromo Group
The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group, which is located para to the bromo substituent. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution. nih.govyoutube.com
The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), followed by the departure of the bromide ion to restore the aromaticity of the ring. youtube.com A variety of nucleophiles can be used in these reactions, leading to a diverse range of substituted products.
While specific examples of SNAr reactions on this compound are not detailed in the provided search results, the general principles of SNAr suggest that nucleophiles such as alkoxides, amines, and thiolates could displace the bromide. The rate of substitution is influenced by the strength of the nucleophile and the ability of the solvent to stabilize the intermediates.
Cleavage of the Ethoxy Group
The ethoxy group in this compound is an aryl ether linkage. Aryl ethers are generally stable but can be cleaved under forcing conditions using strong acids. masterorganicchemistry.com The most common reagents for this purpose are strong hydrohalic acids, particularly hydrogen iodide (HI) and hydrogen bromide (HBr). masterorganicchemistry.com
The mechanism involves the protonation of the ether oxygen by the strong acid, which makes the ethoxy group a better leaving group (ethanol). masterorganicchemistry.com A nucleophile, typically the conjugate base of the acid (e.g., I⁻), then attacks the ethyl group via an SN2 mechanism, yielding the corresponding phenol (B47542) (4-bromo-2-nitrophenol) and an ethyl halide (ethyl iodide). masterorganicchemistry.com It is important to note that the nucleophile attacks the alkyl carbon, not the sp²-hybridized aromatic carbon, meaning the Ar-O bond remains intact during this step. masterorganicchemistry.com
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules
4-Bromo-2-ethoxy-1-nitrobenzene serves as a foundational component for constructing more intricate molecular architectures. Its reactivity allows for the sequential or chemo-selective introduction of different functionalities, a crucial aspect in multi-step organic synthesis. chemimpex.com The bromine atom, for instance, is well-suited for palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, enabling the formation of biaryl compounds or the attachment of nitrogen- and oxygen-based nucleophiles. acs.orgorgsyn.org Concurrently, the nitro group can be transformed into an amino group, which can then be used to build further complexity.
The structural motif present in this compound is found in the core of various pharmaceutical and agrochemical compounds. chemimpex.com Its derivatives act as key intermediates in synthesizing these target molecules. For example, the related 4-bromo-2-nitrophenyl scaffold is crucial for producing 4-bromo-2-nitrophenylacetic acid, a direct precursor to the atypical antipsychotic drug Ziprasidone. google.com Similarly, other substituted bromobenzene (B47551) derivatives are instrumental in creating intermediates for drugs like dapagliflozin, used to treat type 2 diabetes. google.comgoogle.com The general utility of this class of compounds in creating complex molecules for the pharmaceutical and agrochemical industries is well-established. chemimpex.com A common synthetic step involves the reduction of the nitro group to an amine, as demonstrated in a patent where the compound (referred to as 62A) is converted to its aniline (B41778) derivative (62B) using iron powder.
Beyond traditional pharmaceuticals, this compound and its analogs are valuable precursors for molecules with specific biological functions designed for research and therapeutic applications. A notable example is the synthesis of a new generation of "caged" calcium compounds. acs.org In this research, a structurally similar 5-bromo-2-nitrobenzyl derivative was used as a platform to create chelators that can control calcium ion concentrations within cells upon photo-stimulation. acs.org These molecules are vital tools for studying the role of calcium in physiological processes. The synthesis leverages the bromine atom for Suzuki-Miyaura coupling reactions to attach two-photon absorbing chromophores, demonstrating the compound's role as a versatile platform for creating sophisticated, biologically active molecules. acs.org
Intermediates in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is a valuable starting material for synthesizing substituted heterocyclic systems. The key transformation is the reduction of the nitro group to an amine, which yields a 5-bromo-3-ethoxyaniline derivative. This resulting ortho-amino-halo-aromatic structure can then serve as a precursor to various fused heterocyclic rings. For instance, condensation of the corresponding diamine (if another amino group is introduced) with dicarbonyl compounds can lead to the formation of quinoxalines or other related heterocycles, which are known for their biological activities.
Development of Specialty Polymers and Materials
The unique properties of this compound make it a candidate for use in the development of specialty polymers. chemimpex.com When incorporated as a monomer or a modifying agent, it can impart specific characteristics to the resulting polymer chain.
Incorporating halogenated aromatic moieties like the one derived from this compound into a polymer backbone can significantly enhance the material's properties. chemimpex.com The inherent rigidity and stability of the benzene (B151609) ring, combined with the strong carbon-bromine bond, can increase the thermal stability of the polymer, making it resistant to degradation at high temperatures. Furthermore, the aromatic nature contributes to improved chemical resistance, which is a critical property for materials used in harsh industrial environments. chemimpex.com
Role in Functional Material Design (e.g., Dyes, Optoelectronic Materials)
The electronic and structural features of this compound make it a valuable component in the design of functional materials, including dyes and materials for optoelectronic applications. chemimpex.com
The compound serves as a precursor for various dyes. The transformation of the nitro group into an amino group, followed by diazotization and coupling reactions, is a classic pathway to produce azo dyes. The ethoxy and bromo substituents on the aromatic ring act as auxochromes, which can modify the color (chromophore) and improve the fastness properties of the resulting dye. chemimpex.com
In the field of optoelectronics, derivatives of this compound are used to create materials with tailored light-absorbing and emitting properties. acs.org Research has shown that a bromo-nitrophenyl core can act as a versatile platform for creating advanced functional materials. acs.org For instance, it has been used in the synthesis of calcium chelators with two-photon absorption (TPA) properties, which are useful in bio-imaging and photodynamic therapy. The bromo group facilitates the attachment of various TPA chromophores through Suzuki coupling, allowing for the fine-tuning of the material's optical characteristics for specific applications. acs.org
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 57279-70-6 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₈H₈BrNO₃ | sigmaaldrich.comnih.gov |
| Molecular Weight | 246.06 g/mol | sigmaaldrich.comnih.gov |
| IUPAC Name | This compound | [---] |
| InChI Key | SVFZXFVVGNPTEF-UHFFFAOYSA-N |
Research into Novel Compound Development
The chemical scaffold of this compound serves as a valuable and versatile building block in the field of advanced organic synthesis. Its utility stems from the presence of three distinct functional groups—the nitro group, the bromine atom, and the ethoxy group—attached to a benzene ring. These features provide multiple reactive sites that chemists can selectively modify to construct more complex and novel molecules. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution. The bromine atom can be readily substituted or used in cross-coupling reactions, and the nitro group itself can be transformed into a variety of other functional groups, most notably an amine.
Research efforts have demonstrated the practical application of this compound as a precursor for new molecular entities. A foundational step in its use is often the reduction of the nitro group to an aniline derivative. For instance, the treatment of this compound with iron powder in a mixture of ethanol (B145695), water, and acetic acid efficiently yields 5-bromo-2-ethoxyaniline (B1281374). This transformation is a critical gateway, converting the nitro compound into a versatile intermediate that can undergo a wide array of subsequent reactions, such as diazotization, acylation, and alkylation, to build more elaborate structures.
Interactive Table 1: Synthesis of 5-bromo-2-ethoxyaniline
| Reactant | Reagents | Product | Product ¹H NMR Data (400 MHz, CDCl₃) | Reference |
|---|---|---|---|---|
| This compound | Fe powder, EtOH, H₂O, AcOH | 5-bromo-2-ethoxyaniline | δ ppm 1.42 (t, J=7.03 Hz, 3 H), 4.02 (q, J=6.88 Hz, 2 H), 6.57 (d, J=7.91 Hz, 1 H), 6.85-6.90 (m, 2 H) |
The strategic importance of the bromo-nitroaromatic core, as seen in this compound, is further highlighted by research into the development of highly functionalized molecules. Although using slightly different precursors, the synthetic strategies are directly relevant. For example, research into a new generation of "caged" calcium compounds for in-vivo applications utilized a 4-nitrobromobenzene derivative as a key starting material. acs.org The synthesis involved a multi-step sequence where the aromatic core was elaborated with an ethylene (B1197577) glycol tetraacetic acid (EGTA) unit, a calcium chelator, to create a complex photoactive molecule. acs.org This work underscores how the bromo- and nitro- substituents on the benzene ring can be leveraged to anchor complex side-chains, leading to materials with advanced, specific functions. acs.org
Similarly, the versatility of the nitroaromatic framework is evident in the synthesis of novel heterocyclic compounds. In one study, 1-(2-bromoethyl)-4-nitrobenzene was used as the foundational piece to construct new 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3-thiazine derivatives. The process involved converting the nitrobenzene (B124822) starting material into an amine, which was then used to build the complex heterocyclic systems. This line of research demonstrates the potential for developing new classes of compounds with potential biological activities from simple, functionalized nitrobenzene precursors.
The development of these novel compounds relies on the predictable reactivity of the functional groups present in the starting material. The research illustrates a clear pattern: the nitro group is often used to introduce an amine functionality, which then serves as a key nucleophile or building block anchor point, while the bromine atom provides a handle for further diversification, often through carbon-carbon or carbon-heteroatom bond-forming reactions. These strategic transformations enable the construction of a diverse array of complex molecules from the this compound scaffold.
Q & A
Q. Optimization :
- Temperature control : Nitration at 0–5°C minimizes byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for ether formation .
- Catalyst recycling : FeBr₃ can be reused after bromination to improve cost efficiency .
Basic: How is this compound characterized using spectroscopic and crystallographic techniques?
Q. Methodology :
- NMR spectroscopy :
- X-ray crystallography :
Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic substitution reactions in this compound derivatives?
Q. Analysis :
- Electronic effects : The nitro group (-NO₂) is a strong meta-directing deactivator, while the ethoxy (-OCH₂CH₃) group is an ortho/para-directing activator. Competing effects often lead to substitution at positions ortho to ethoxy and meta to nitro .
- Steric hindrance : Bulky substituents (e.g., ethoxy) reduce reactivity at adjacent positions. For example, bromination at the 4-position is favored over the 6-position due to ethoxy’s steric bulk .
- Case study : In Sonogashira coupling, Pd catalysts selectively target the bromine site, bypassing nitro-group interference .
Advanced: What computational methods are employed to predict the reactivity of this compound in cross-coupling reactions?
Q. Methodology :
- Density Functional Theory (DFT) : Calculates charge distribution to identify reactive sites. The bromine atom exhibits a higher partial positive charge, making it susceptible to nucleophilic attack .
- Database-driven predictions : Tools like PubChem’s PISTACHIO and REAXYS databases use historical reaction data to forecast feasible pathways (e.g., Suzuki-Miyaura coupling at the bromine position) .
- Transition state modeling : Simulates energy barriers for steps like oxidative addition in palladium-catalyzed reactions .
Advanced: How does the presence of ethoxy and nitro groups in this compound affect its reactivity compared to analogs with different substituents?
Q. Comparative analysis :
- Ethoxy vs. methoxy : Ethoxy’s larger size reduces solubility in polar solvents but enhances stability in non-polar media. Methoxy analogs react faster in SNAr due to lower steric hindrance .
- Nitro vs. methyl : Nitro groups deactivate the ring, slowing EAS but enabling reduction to amines (-NH₂), a key step in pharmaceutical intermediates. Methyl groups lack this versatility .
- Case study : In Ullmann coupling, this compound requires higher temperatures than its 4-Bromo-1-nitrobenzene analog due to ethoxy’s electron-donating effects .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Q. Contradiction analysis :
- NMR shifts : Discrepancies arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate using COSY and HSQC to confirm coupling patterns .
- XRD vs. computational models : SHELX refinements may conflict with DFT-predicted bond lengths. Prioritize experimental data but adjust for thermal motion artifacts .
- Mitigation : Use high-purity samples and standardized conditions (IUPAC guidelines) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
